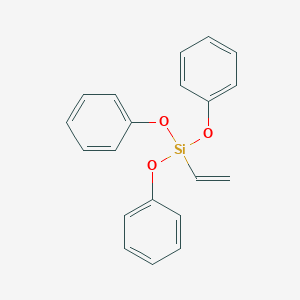

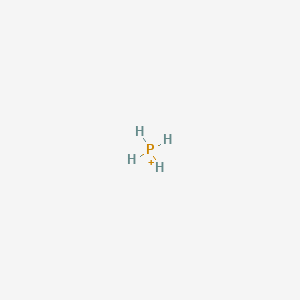

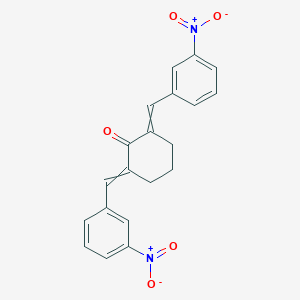

![molecular formula C6H6ClN3 B103525 Clorhidrato de imidazo[1,2-b]piridazina CAS No. 18087-70-2](/img/structure/B103525.png)

Clorhidrato de imidazo[1,2-b]piridazina

Descripción general

Descripción

Imidazo[1,2-b]pyridazine is a heterocyclic compound that serves as a versatile scaffold in organic synthesis and drug development. It is characterized by a fused imidazole and pyridazine ring structure, which has been utilized in the synthesis of various biologically active compounds .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives has been achieved through various methods. One approach involves the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, which allows for substitution at N1 and C2 positions and has been applied in the total synthesis of natural products and mutagens . Another method includes the reaction of oxazolo[3,2-b]pyridazinium perchlorates with hydroxylamine to produce imidazo[1,2-b]pyridazine 1-oxides, which can be further deoxygenated to pyridazines . Additionally, a catalyst-free annulation reaction under microwave irradiation in a green solvent has been developed, providing an environmentally friendly synthesis route .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine is characterized by the presence of nitrogen atoms in the imidazole and pyridazine rings, which are crucial for its reactivity and interaction with biological targets. The structure-activity relationship studies of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors have revealed the importance of substitutions at the 3- and 6-positions of the scaffold .

Chemical Reactions Analysis

Imidazo[1,2-b]pyridazine compounds undergo various chemical reactions, including electrophilic substitutions such as halogenation, nitration, and sulphonation, predominantly at the 3-position of the ring system . These reactions are essential for introducing functional groups that can modulate the biological activity of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyridazine derivatives are influenced by their substitution patterns. For instance, the binding affinity of these compounds to amyloid plaques varies significantly with different substituents at the 6- and 2-positions, indicating the impact of molecular modifications on their physicochemical characteristics . Additionally, substituted imidazo[1,2-b]pyridazines have been identified as ligands for central and peripheral benzodiazepine receptors, with their activity influenced by the nature of the substituents .

Aplicaciones Científicas De Investigación

Inhibición de IL-17A para enfermedades autoinmunes

Los derivados de imidazo[1,2-b]piridazina se han identificado como potentes inhibidores de la interleucina-17A (IL-17A), una citocina que juega un papel importante en la patogénesis de diversas enfermedades autoinmunes, incluida la psoriasis, la artritis reumatoide y la esclerosis múltiple . Estos compuestos pueden proporcionar potencialmente una opción de tratamiento administrado por vía oral, ofreciendo eficacia comparable a los anticuerpos anti-IL-17A con el beneficio adicional de evitar el desarrollo de anticuerpos contra el fármaco.

Tratamiento de la psoriasis

El papel del compuesto como inhibidor de IL-17A lo convierte en un candidato prometedor para el tratamiento de la psoriasis de moderada a grave . Al apuntar al eje IL-23/IL-17, podría mejorar drásticamente los síntomas cutáneos en los pacientes, proporcionando un enfoque novedoso para controlar esta condición crónica.

Manejo de la artritis reumatoide

En la artritis reumatoide, el clorhidrato de imidazo[1,2-b]piridazina puede ayudar a reducir la inflamación crónica y el daño tisular al inhibir la acción de IL-17A . Esto podría conducir a terapias orales nuevas y más efectivas para pacientes que sufren de esta enfermedad debilitante.

Terapia para la esclerosis múltiple

Como inhibidor de IL-17A, este compuesto también puede contribuir al tratamiento de la esclerosis múltiple al modular la respuesta inmunitaria y reducir el ataque autoinmune al sistema nervioso .

Andamio versátil en el desarrollo de fármacos

Imidazo[1,2-b]piridazina sirve como un andamio versátil en la síntesis orgánica y el desarrollo de fármacos, permitiendo la creación de una variedad de compuestos con posibles aplicaciones terapéuticas .

Dispositivos optoelectrónicos

Las propiedades estructurales del this compound lo hacen adecuado para su uso en dispositivos optoelectrónicos, donde se puede utilizar en el desarrollo de componentes como diodos emisores de luz (LED) y células fotovoltaicas .

Sensores

La reactividad y estabilidad de este compuesto lo hacen adecuado para el desarrollo de sensores, particularmente en la detección de diversos agentes biológicos y químicos .

Investigación contra el cáncer

El this compound ha mostrado potencial en la investigación contra el cáncer, donde se puede utilizar para desarrollar nuevos tratamientos dirigidos a vías específicas involucradas en la progresión del cáncer .

Mecanismo De Acción

Target of Action

Imidazo[1,2-b]pyridazine hydrochloride primarily targets the Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It plays a key role in chronic inflammation and is a major driver of tissue damage . It is also involved in normal immune and inflammatory responses to pathogens .

Mode of Action

Imidazo[1,2-b]pyridazine hydrochloride acts as an inhibitor of IL-17A . It prevents IL-17A from signaling through its receptor, IL-17R, which is a heterodimer formed by the IL-17RA and IL-17RC subunits . This inhibition can help reduce inflammation and tissue damage caused by overactive IL-17A signaling .

Biochemical Pathways

The compound affects the IL-23/IL-17 axis , which is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, it disrupts this pathway, potentially reducing the symptoms of diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis .

Pharmacokinetics

It is suggested that the compound may provide efficacy comparable to anti-il-17a antibodies for psoriasis . This suggests that it may have good bioavailability and effectiveness when administered orally .

Result of Action

The inhibition of IL-17A by Imidazo[1,2-b]pyridazine hydrochloride can lead to a reduction in inflammation and tissue damage, particularly in the context of autoimmune diseases . This can result in improved symptoms for conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

imidazo[1,2-b]pyridazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3.ClH/c1-2-6-7-4-5-9(6)8-3-1;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRMOYNFGLMEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648603 | |

| Record name | Imidazo[1,2-b]pyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18087-70-2 | |

| Record name | Imidazo[1,2-b]pyridazine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18087-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo(1,2-b)pyridazin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018087702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo[1,2-b]pyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | imidazo[1,2-b]pyridazin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

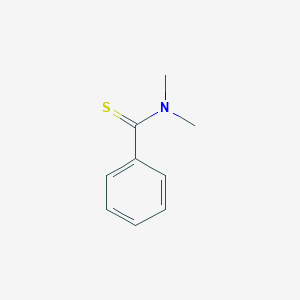

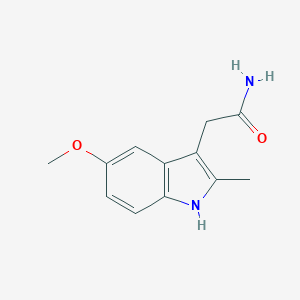

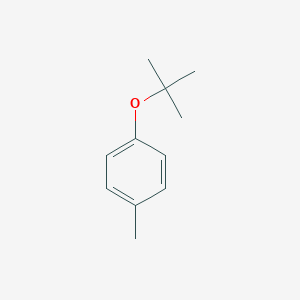

![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)

![[(1S,2S,5S,7S,11R,14R,15R,17R)-2,6,6,11,15-Pentamethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-en-5-yl] acetate](/img/structure/B103466.png)